molecular formula C12H15BrN2O B1518711 3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile CAS No. 1049606-74-7

3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile

Cat. No. B1518711
CAS RN: 1049606-74-7
M. Wt: 283.16 g/mol
InChI Key: JVEBGQMITZZSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile (BDPMAH) is a compound of interest in scientific research due to its potential applications in a variety of areas. It is a derivative of the amine group and has been studied in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Synthesis and Antioxidant Activity : A study involved the reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate to synthesize derivatives that exhibit significant inhibitory activity on superoxide generation in mitochondria, highlighting potential applications in antioxidant therapy (Kushnir et al., 2015).

Triorganotin Bromides Synthesis : Research on the synthesis of diorganotin bromides related to the chemical structure of interest has provided insights into their solubility and potential uses in creating materials with specific solubility properties (Koten et al., 1978).

Pharmacological Applications

Antiviral Activity : Arbidol, a compound structurally similar to the subject of inquiry, showcases broad-spectrum antiviral properties, inhibiting viral fusion and entry into cells, which could guide the development of new antiviral agents (Boriskin et al., 2008).

Material Science Applications

Fluorescent Polymers : Initiators related to the compound of interest have been used in the synthesis of fluorescent polymers via atom transfer radical polymerization (ATRP), indicating potential applications in the development of new fluorescent materials for sensors and imaging technologies (Zhou et al., 2014).

Analytical Chemistry Applications

Demethylation Studies : The compound bromophos, which shares functional groups with the chemical , has been studied for its demethylation by a glutathione-dependent liver enzyme, contributing to our understanding of pesticide metabolism and potentially informing analytical methods for pesticide detection and degradation analysis (Stenersen, 1969).

properties

IUPAC Name

3-(2-bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,9,12,16H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEBGQMITZZSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C#N)C(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Reactant of Route 4
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.